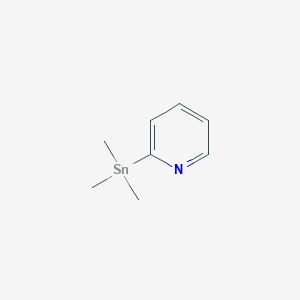

Trimethyl(2-pyridyl)tin

Description

Properties

IUPAC Name |

trimethyl(pyridin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-4H;3*1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWHGDDNMJOCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)(C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452225 | |

| Record name | Trimethyl(2-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-05-8 | |

| Record name | Trimethyl(2-pyridyl)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 2-(trimethylstannyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Trimethyl(2-pyridyl)tin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Trimethyl(2-pyridyl)tin, a valuable organotin reagent and synthetic intermediate. The document details a robust synthetic protocol, outlines key characterization data, and presents this information in a clear, accessible format for researchers in organic synthesis and drug development. Included are detailed experimental procedures, tabulated spectroscopic data, and visualizations of the synthetic workflow.

Introduction

This compound, also known as 2-(trimethylstannyl)pyridine, is an organometallic compound that has garnered significant interest as a versatile building block in organic synthesis.[1][2] Its utility is particularly pronounced in cross-coupling reactions, where the trimethylstannyl group can be readily transferred, allowing for the facile introduction of a 2-pyridyl moiety into a wide array of organic molecules. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, making this compound a valuable precursor in the development of new chemical entities. This guide provides a detailed methodology for its preparation and a thorough analysis of its characteristic spectroscopic properties.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the lithiation of a 2-halopyridine, followed by quenching with trimethyltin chloride. This method, analogous to the preparation of similar organostannanes, offers a high-yielding and straightforward route to the desired product.

Experimental Protocol

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethyltin chloride (Me₃SnCl)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 equivalent).

-

Dissolve the 2-bromopyridine in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour. The formation of 2-lithiopyridine is often indicated by a color change.

-

To the freshly prepared 2-lithiopyridine solution, add trimethyltin chloride (1.1 equivalents) dropwise at -78 °C.

-

Continue stirring the reaction mixture at -78 °C for 3 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by distillation or column chromatography on silica gel.

Synthesis Workflow

Characterization

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 13737-05-8 | [4] |

| Molecular Formula | C₈H₁₃NSn | [4] |

| Molecular Weight | 241.91 g/mol | [4] |

| Appearance | Colorless to Almost colorless clear liquid | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei to examine are ¹H, ¹³C, and ¹¹⁹Sn.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Anticipated ~8.6 | d | 1H | H-6 (Pyridine) |

| Anticipated ~7.6 | t | 1H | H-4 (Pyridine) |

| Anticipated ~7.2 | d | 1H | H-3 (Pyridine) |

| Anticipated ~7.1 | t | 1H | H-5 (Pyridine) |

| Anticipated ~0.3 | s | 9H | -Sn(CH₃)₃ |

3.2.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| Anticipated ~170 | C-2 (Pyridine) |

| Anticipated ~149 | C-6 (Pyridine) |

| Anticipated ~136 | C-4 (Pyridine) |

| Anticipated ~128 | C-3 (Pyridine) |

| Anticipated ~123 | C-5 (Pyridine) |

| Anticipated ~-9 | -Sn(CH₃)₃ |

3.2.3. ¹¹⁹Sn NMR Spectroscopy

Tin-119 NMR is particularly informative for organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[6] For tetraorganostannanes like this compound, the chemical shift is expected in a specific range.

| Chemical Shift (δ) ppm | Reference |

| Anticipated -40 to -60 | [7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Interpretation |

| Anticipated 243 | [M+H]⁺ (based on the most abundant Sn isotope) |

| Anticipated 228 | [M - CH₃]⁺ |

| Anticipated 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Logical Relationships in Characterization

The characterization of this compound follows a logical workflow to confirm the successful synthesis and purity of the compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies are intended to assist researchers in the successful preparation and identification of this important synthetic intermediate. The clear presentation of quantitative data and experimental procedures aims to facilitate its application in the fields of organic synthesis and drug discovery.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. This compound | 13737-05-8 [chemicalbook.com]

- 3. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]

- 4. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 7. rsc.org [rsc.org]

Trimethyl(2-pyridyl)tin CAS number and properties

An In-Depth Technical Guide to Trimethyl(2-pyridyl)tin

For professionals in research, chemical synthesis, and drug development, this compound, also known as 2-(trimethylstannyl)pyridine, is a significant organometallic reagent. Its utility as a synthetic intermediate is particularly noteworthy in the construction of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in cross-coupling reactions.

Core Properties and Safety Information

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its unique structure, combining a pyridine ring with a trimethyltin moiety, makes it a valuable partner in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13737-05-8 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₃NSn | [5][6][7][8] |

| Molecular Weight | 241.91 g/mol | [5][6][7] |

| Boiling Point | 38°-40°C at 0.22 mmHg; 80°C | [1][7] |

| Density | 1.4 g/cm³ | [7] |

| Refractive Index | 1.5380 to 1.5400 | [7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [3] |

| Storage | Store in a refrigerator, under inert gas. |

Table 2: GHS Hazard and Precautionary Information

| Category | Code | Description | Reference |

| Hazard Statements | H227 | Combustible liquid. | [3] |

| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. | [3][5] | |

| H315 | Causes skin irritation. | [5] | |

| H319 | Causes serious eye irritation. | [5] | |

| H410 | Very toxic to aquatic life with long lasting effects. | [3][5] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [3] |

| P262 | Do not get in eyes, on skin, or on clothing. | [3] | |

| P273 | Avoid release to the environment. | [3] | |

| P280 | Wear protective gloves/ eye protection/ face protection. | [9] | |

| P284 | Wear respiratory protection. | [3] | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] | |

| P302+P352+P310 | IF ON SKIN: Wash with plenty of water. Immediately call a POISON CENTER/doctor. | [3] | |

| P304+P340+P310 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor. | [3] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [3] |

Experimental Protocols

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following protocol is based on established literature procedures.[1]

Synthesis of this compound

Materials:

-

2-Bromopyridine

-

Anhydrous Ether

-

n-Butyllithium in n-hexane

-

Trimethyltin chloride

-

Anhydrous Benzene

-

Saturated aqueous solution of ammonium chloride

-

Anhydrous magnesium sulfate

Procedure:

-

Initial Setup: In a reaction vessel equipped with a mechanical agitator, condenser, addition funnel, thermometer, and nitrogen inlet, add a solution of 40.0 g (0.316 mole) of 2-bromopyridine in 400 cc of anhydrous ether.[1]

-

Lithiation: Cool the solution to -50°C using a dry ice-acetone bath.[1] Add 127 cc (0.316 mole) of n-butyllithium in n-hexane dropwise over 25 minutes. Stir the resulting black mixture for an additional 30 minutes.[1]

-

Stannylation: Prepare a solution of 59.8 g (0.30 mole) of trimethyltin chloride in 200 cc of anhydrous benzene. Add this solution to the reaction mixture over 40 minutes, followed by a one-hour stirring period.[1]

-

Warming and Hydrolysis: Warm the dark orange solution to -30°C over one hour, hold at this temperature for one hour, and then allow it to warm to room temperature.[1] Hydrolyze the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

-

Workup and Extraction: Separate the aqueous and organic phases. Wash the aqueous phase with 200 cc of ether. Combine the organic portions.[1]

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.[1]

-

Purification: Distill the resulting dark red liquid under reduced pressure (0.22 mm). Collect the light yellow liquid fraction that boils at 38°-40°C.[1] Gas chromatographic analysis should indicate a purity of approximately 97%.[1]

Applications in Drug Development and Organic Synthesis

This compound is a key reagent in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The pyridine moiety is a common structural motif in pharmaceuticals, making this reagent particularly valuable. However, the use of 2-pyridyl organometallics can be challenging due to the nitrogen atom's potential to coordinate with the metal catalyst, which can inhibit the reaction.[10] Despite these challenges, successful couplings provide access to a wide range of important biaryl compounds.

This reagent serves as a synthetic intermediate for preparing L-mannonic acid derivatives, which have been investigated as HIV-1 protease inhibitors, and for synthesizing aryl indole NK1 receptor antagonists.[4][7]

Stille Cross-Coupling Reaction Pathway

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (like this compound) and an organic halide or triflate. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.

References

- 1. prepchem.com [prepchem.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 13737-05-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | 13737-05-8 [chemicalbook.com]

- 5. Pyridine, 2-(trimethylstannyl)- | C8H13NSn | CID 11021057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 13737-05-8 [amp.chemicalbook.com]

- 8. 13737-05-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Analysis of Trimethyl(2-pyridyl)tin: A Technical Overview of its Molecular Structure and Bonding

A comprehensive review of available scientific literature and structural databases reveals a notable absence of detailed experimental or computational studies on the precise molecular structure of Trimethyl(2-pyridyl)tin. While this organotin compound is utilized as a reagent in chemical synthesis, its specific bond lengths, bond angles, and crystal structure have not been publicly documented. Consequently, a detailed technical guide with quantitative data and specific experimental protocols for this compound cannot be compiled at this time.

This guide will, therefore, provide a foundational understanding of the anticipated structural features and bonding characteristics of this compound, drawing upon general principles of organotin chemistry and the known structures of related compounds. Furthermore, it will outline the standard experimental and computational methodologies that would be employed to determine these properties.

Predicted Molecular Structure and Bonding

This compound is composed of a central tin (Sn) atom bonded to three methyl (CH₃) groups and one 2-pyridyl group. The tin atom is the central anchor, forming covalent bonds with the carbon atoms of the methyl groups and a carbon atom of the pyridine ring.

Key Predicted Features:

-

Coordination Geometry: The tin atom is expected to exhibit a tetrahedral geometry, with the three methyl groups and the pyridyl group occupying the vertices of the tetrahedron. This is the most common coordination for tetraorganotin(IV) compounds.

-

Sn-C Bonds: The bonds between the tin atom and the carbon atoms of the methyl and pyridyl groups are covalent. The Sn-C bond lengths are anticipated to be in the typical range for tetraorganostannanes.

-

Intramolecular Interactions: A potential for a weak intramolecular coordination between the nitrogen atom of the pyridyl ring and the tin atom exists. This could lead to a slight distortion from a perfect tetrahedral geometry around the tin atom, moving towards a trigonal bipyramidal structure. The extent of this interaction would influence the Sn-N distance and the C-Sn-C bond angles.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 13737-05-8 | [1] |

| Molecular Formula | C₈H₁₃NSn | [1] |

| Molecular Weight | 241.91 g/mol | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 80 °C | |

| Density | 1.4 g/cm³ | |

| Refractive Index | 1.5380 to 1.5400 |

Standard Experimental and Computational Workflow for Structural Analysis

The definitive determination of the molecular structure of a compound like this compound involves a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Synthesis: The synthesis of this compound would typically involve the reaction of a trimethyltin halide (e.g., trimethyltin chloride) with a 2-pyridyl lithium or Grignard reagent. The product would then be purified using standard techniques such as distillation or chromatography.

-

Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.

-

Crystallization: A crucial first step is to grow single crystals of high quality. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. This information is then refined to obtain accurate bond lengths, bond angles, and other geometric parameters.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy would be used to confirm the connectivity of the atoms in the molecule and to provide information about the electronic environment of the nuclei.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Computational Modeling

-

Density Functional Theory (DFT) Calculations: In the absence of experimental data, DFT calculations are a powerful tool for predicting the molecular structure and properties of a compound.

-

Geometry Optimization: A starting structure of the molecule is built, and its geometry is optimized to find the lowest energy conformation. This provides theoretical values for bond lengths and angles.

-

Frequency Calculations: These calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational frequencies (IR spectrum).

-

NMR Chemical Shift Calculations: The NMR chemical shifts can also be calculated and compared with experimental data to validate the computed structure.

-

Visualizing the Process

The general workflow for the structural characterization of a compound like this compound is illustrated in the following diagram.

Figure 1. A generalized workflow for the synthesis and structural characterization of an organometallic compound.

The molecular structure of this compound can be represented as follows:

References

An In-depth Technical Guide to the Chemical Stability and Storage of Trimethyl(2-pyridyl)tin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Trimethyl(2-pyridyl)tin (CAS RN: 13737-05-8). Understanding these parameters is critical for ensuring the integrity of the compound in research and development applications, particularly in drug discovery where reagent quality is paramount. This document synthesizes information from safety data sheets and the broader scientific literature on organotin compounds to provide a practical resource for laboratory professionals.

Chemical Properties and Stability Profile

This compound is a colorless to almost colorless clear liquid with the molecular formula C₈H₁₃NSn. Like many organotin compounds, it is a versatile reagent in organic synthesis. However, its utility is intrinsically linked to its stability. The primary factors influencing the stability of this compound are exposure to air, moisture, heat, and light.

General Stability: The compound is considered stable under proper storage and handling conditions. However, it is sensitive to air and heat, necessitating specific storage protocols to prevent degradation. Organotin compounds, in general, are known to be susceptible to hydrolysis and photodegradation.

Hazardous Decomposition: When subjected to improper conditions, such as open flames or high temperatures, this compound can decompose to produce hazardous products, including carbon monoxide, carbon dioxide, and tin oxides.

A summary of the key stability and storage parameters is provided in the table below.

| Parameter | Information | Source(s) |

| Chemical Stability | Stable under recommended storage conditions. | |

| Conditions to Avoid | Heat, sparks, open flames, exposure to air and moisture. | |

| Incompatible Materials | Oxidizing agents. | |

| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, tin oxides. |

Recommended Storage and Handling Protocols

To maintain the purity and reactivity of this compound, strict adherence to appropriate storage and handling procedures is essential. The following recommendations are based on safety data sheets and best practices for handling air-sensitive organometallic reagents.

Storage Conditions

Proper storage is the first line of defense against degradation. The following conditions are recommended:

| Storage Parameter | Recommendation | Source(s) |

| Temperature | Refrigerate (2-8°C). | |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | |

| Container | Keep in a tightly sealed, light-resistant container. | |

| Location | Store in a well-ventilated, locked area. |

Handling Procedures

Due to its air and moisture sensitivity, this compound should be handled using inert atmosphere techniques, such as a Schlenk line or a glovebox.

Below is a generalized workflow for handling air-sensitive reagents like this compound.

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis and oxidation, which are common for organotin compounds. The tin-carbon bond can be cleaved under these conditions.

Experimental Protocols for Stability Assessment

Thermal Stability Assessment

This protocol outlines a method to determine the thermal stability of this compound.

Methodology:

-

Sample Preparation: Under an inert atmosphere, dispense aliquots of this compound into several NMR tubes or GC vials.

-

Incubation: Place the sealed samples in temperature-controlled environments (e.g., ovens or incubators) at predetermined temperatures.

-

Time-Point Analysis: At specified time intervals, remove a sample from each temperature condition for analysis.

-

Analytical Method: Analyze the samples using ¹H and ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy and/or Gas Chromatography-Mass Spectrometry (GC-MS). NMR spectroscopy is particularly useful for observing the appearance of degradation products and the disappearance of the parent compound.

-

Data Analysis: Quantify the amount of remaining this compound at each time point to determine the rate of decomposition at different temperatures.

Hydrolytic Stability Assessment

This protocol is designed to evaluate the stability of this compound in the presence of moisture.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable deuterated solvent (for NMR analysis) in NMR tubes under an inert atmosphere.

-

Introduction of Water: Add a known amount of D₂O to each NMR tube.

-

NMR Monitoring: Acquire ¹H and ¹¹⁹Sn NMR spectra at regular intervals.

-

Data Analysis: Monitor the spectra for the appearance of new signals corresponding to hydrolysis products and the decrease in the signals of the starting material. The rate of hydrolysis can be determined by integrating the relevant peaks over time.

Photostability Assessment

This protocol assesses the stability of this compound upon exposure to light. Organotin compounds are known to be susceptible to photodegradation.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent in quartz NMR tubes or UV-transparent vials.

-

Light Exposure: Expose the samples to a controlled light source (e.g., a UV lamp or a photostability chamber) for defined periods. A control sample should be kept in the dark.

-

Analysis: Analyze the exposed and control samples at various time points using NMR spectroscopy or GC-MS.

-

Data Analysis: Compare the chromatograms or spectra of the exposed samples to the control to determine the extent of photodegradation.

Conclusion

This compound is a valuable synthetic reagent that requires careful handling and storage to ensure its chemical integrity. Adherence to inert atmosphere techniques and refrigerated storage are critical for preventing degradation. While specific quantitative stability data is limited, the experimental protocols outlined in this guide provide a framework for researchers to assess the stability of this compound under their specific laboratory conditions. By understanding and controlling the factors that affect its stability, scientists can ensure the reliability of their experimental results and the success of their research endeavors.

An In-depth Technical Guide to the Physical Properties of Trimethyl(2-pyridyl)tin Liquid

For Researchers, Scientists, and Drug Development Professionals

Core Physical and Chemical Properties

Trimethyl(2-pyridyl)tin is an organometallic compound containing a tin atom bonded to three methyl groups and a pyridine ring. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 13737-05-8 | PubChem[1] |

| Molecular Formula | C₈H₁₃NSn | PubChem[1] |

| Molecular Weight | 241.91 g/mol | PubChem[1] |

| Appearance | Colorless to Almost colorless clear liquid | Tokyo Chemical Industry Co., Ltd. |

Quantitative Physical Characteristics

The following table summarizes the key quantitative physical properties of this compound liquid that have been reported. These parameters are crucial for handling, reaction setup, and purification of the compound.

| Physical Property | Value |

| Boiling Point | 80 °C |

| Density | 1.4 g/cm³ |

| Refractive Index | 1.5380 to 1.5400 |

| Flash Point | 89 °C |

| Specific Gravity (20/20) | 1.40 |

Experimental Protocols: Generalized Methodologies

While specific experimental details for the determination of the physical properties of this compound are not available in the cited literature, the following are generalized and widely accepted methods for measuring these properties for liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

A common and efficient method for determining the boiling point of a small quantity of liquid is the Thiele tube method.

-

Sample Preparation: A small amount of the this compound liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is then placed inverted into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., paraffin oil). The oil ensures uniform heating.

-

Heating and Observation: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the liquid just begins to be drawn back into the capillary tube.

Density Measurement

The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.

-

Volume Measurement: A calibrated volumetric flask or a precise graduated cylinder is used to measure a specific volume of this compound.

-

Mass Measurement: The mass of the measured volume of the liquid is determined using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).

Refractive Index Measurement

A refractometer is used to measure the refractive index of a liquid, which is a measure of how much the path of light is bent, or refracted, when it enters the liquid.

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key physical properties of a liquid compound like this compound.

References

Trimethyl(2-pyridyl)tin: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Trimethyl(2-pyridyl)tin, a highly toxic organotin compound utilized in chemical synthesis, particularly in Stille cross-coupling reactions. Given its severe toxicity, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.

Hazard Identification and Classification

This compound is a hazardous substance that poses significant health risks. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant and is very toxic to aquatic life with long-lasting effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related organotin compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃NSn[2] |

| Molecular Weight | 241.91 g/mol [2] |

| Physical State | Liquid |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 80 °C[3] |

| Density | 1.4 g/cm³[3] |

| Refractive Index | 1.5380 to 1.5400[3] |

| Flash Point | 89 °C |

| Specific Gravity (20/20) | 1.40 |

Table 2: Toxicity Data for Organotin Compounds

| Compound | Test | Species | Route | Value |

| Trimethyltin Chloride | LD₅₀ | Rat | Oral | 12.6 mg/kg[4] |

| Tin(IV) Pyridine-2,6-dicarboxylate Complex | LC₅₀ | Brine Shrimp | - | 23.81 mg/L[5] |

Table 3: Occupational Exposure Limits for Organotin Compounds

| Limit | Agency | Value (as Sn) |

| TLV-TWA | ACGIH | 0.1 mg/m³[4] |

| STEL | ACGIH | 0.2 mg/m³[4] |

| PEL | OSHA | 0.1 mg/m³[4] |

Experimental Protocols for Safe Handling

Handling this compound requires meticulous planning and execution of safety procedures. The following protocols are essential for minimizing exposure risk.

Designated Work Area and Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][6]

-

Glove Box: For procedures involving larger quantities or prolonged handling, a glove box under an inert atmosphere is recommended.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, double-gloved) at all times. Discard gloves immediately after contact or completion of work.[7]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[8]

-

Lab Coat: A fully fastened laboratory coat, preferably a disposable one, must be worn.[7]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Handling Procedures

-

Air-Sensitive Techniques: As an air-sensitive reagent, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.[1]

-

Transfer: Use clean, dry, and gas-tight syringes and needles for transferring the liquid.[1][9] For larger volumes, a cannula transfer is safer.[9]

-

Working Alone: Never work with this compound alone.[1]

-

Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, and appropriate waste containers.

Storage

-

Container: Store in a tightly sealed, properly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] A flammable liquids storage cabinet is recommended.

-

Inert Atmosphere: Store under an inert gas to maintain stability.

Waste Disposal

-

Waste Container: Collect all waste containing this compound in a designated, labeled, and sealed container.

-

Quenching: Unused or residual reagent in syringes and needles should be carefully quenched by rinsing with a high-boiling point hydrocarbon solvent (e.g., hexanes or toluene) into the waste container.[1]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[8]

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[4][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

-

Spill: Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal.

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Molecular Signaling Pathways of Organotin Toxicity

References

- 1. delvallelab.weebly.com [delvallelab.weebly.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 13737-05-8 [amp.chemicalbook.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. pubs.aip.org [pubs.aip.org]

- 6. osha.gov [osha.gov]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. artscimedia.case.edu [artscimedia.case.edu]

The Precarious Nature of a Tin-Carbon Bond: An In-depth Technical Guide to the Air and Heat Sensitivity of Organotin Compounds

For Researchers, Scientists, and Drug Development Professionals

Organotin compounds, a diverse class of organometallic substances characterized by at least one tin-carbon bond, have found widespread application across various industries. They serve as highly effective heat stabilizers for polyvinyl chloride (PVC), catalysts in the production of polyurethanes and silicones, and as biocides.[1][2][3][4] In the pharmaceutical realm, certain organotin derivatives are being explored for their potential as anticancer agents.[5] However, the utility of these compounds is intrinsically linked to their stability. The tin-carbon bond is susceptible to cleavage under thermal stress and in the presence of air, leading to degradation that can alter the compound's efficacy and toxicity profile.[6][7] This guide provides a comprehensive overview of the air and heat sensitivity of organotin compounds, detailing their degradation pathways, summarizing key thermal analysis data, and outlining the experimental protocols used to assess their stability.

Mechanisms of Degradation

The stability of organotin compounds is primarily dictated by the number and nature of the organic substituents attached to the tin atom.[8] Generally, the susceptibility to degradation increases with a decreasing number of organic groups. The primary pathways of degradation include thermal decomposition, hydrolysis, and photodegradation.

Thermal Decomposition

Elevated temperatures can initiate the homolytic cleavage of the tin-carbon bond, leading to the formation of radical species and subsequent decomposition. The process often occurs in a stepwise manner, with the sequential loss of organic groups. For instance, di- and tri-organotin complexes of 1-nitroso-2-naphthol have been shown to decompose in distinct steps upon heating, with activation energies varying for each stage.[9][10] The final product of thermal decomposition is typically inorganic tin oxide.[11]

Hydrolysis

Organotin halides are particularly susceptible to hydrolysis, reacting with water to form organotin hydroxides and oxides.[8] These reactions can be influenced by pH and the steric bulk of the organic substituents. For example, the controlled hydrolysis of diorganotin dihalides can lead to the formation of complex organostannoxanes, which feature Sn-O-Sn linkages.[12] The general pathway for the hydrolysis of an organotin chloride is as follows:

RnSnCl4-n + H2O → RnSn(OH)4-n + HCl

Further condensation of the hydroxide can then lead to the formation of oxides.

Oxidative Degradation

In the presence of oxygen, particularly in combination with heat or light, organotin compounds can undergo oxidative degradation. This process can involve the formation of peroxide radicals and subsequent cleavage of the Sn-C bond.[13] The degradation of tributyltin (TBT), for example, proceeds through dibutyltin (DBT) and monobutyltin (MBT) intermediates to ultimately form inorganic tin.[6]

Photodegradation

Ultraviolet (UV) radiation can also induce the degradation of organotin compounds. The photodegradation of tributyltin chloride in water has been shown to proceed via a stepwise dealkylation, forming DBT and MBT, and ultimately inorganic tin.[14] The rate of photodegradation can be influenced by the surrounding atmosphere.[14]

Quantitative Thermal Stability Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantify the thermal stability of organotin compounds. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. The following tables summarize thermal decomposition data for various organotin compounds from the literature.

Table 1: Thermal Decomposition Data for Diorganotin Compounds

| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Final Residue | Reference |

| n-Bu2SnL'2* | 180-240 (Step 1), 260-440 (Step 2) | 20.3 (Step 1), 23.9 (Step 2) | SnO2 | [11] |

| (C6H5CH2)2Sn(L1)Cl2** | Not specified | Not specified | SnO2 | [1] |

| [Bu2Sn(glycine)Cl] | Decomposes in one step up to 375 | 65.92 | Tin metal | [15] |

| [Bu2Sn(DL-valine)Cl] | 130-162 (Step 1), up to 370 (Step 2) | 30.21 (Step 1), 39.67 (Step 2) | Tin metal | [15] |

*L' = (Z)-3-(4-nitrophenyl)-2-phenyl-2-propenoate **L1 = Thiohydrazone derived from phenethylamine

Table 2: Thermal Decomposition Data for Triorganotin Compounds

| Compound | Decomposition Temperature (°C) | Weight Loss (%) | Final Residue | Reference |

| (C4H9)3SnL | 180-240 | 29.8 | SnO2 | [10] |

| (C6H5)3SnL | 260-440 | 38.2 | SnO2 | [10] |

| (C6H5CH2)3Sn(L5)Cl** | Not specified | Not specified | SnO2 | [1] |

*L = 1-nitroso-2-naphthol **L5 = Thiohydrazone derived from phenethylamine

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of an organotin compound.

General Protocol: [16][17][18]

-

Sample Preparation: Accurately weigh 5-10 mg of the organotin compound into a suitable crucible (e.g., alumina or platinum).[15][17]

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.[11][15]

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[10][11][15]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperature of maximum weight loss can be determined from the TGA curve and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine melting points, phase transitions, and enthalpies of decomposition of an organotin compound.

-

Sample Preparation: Accurately weigh 2-5 mg of the organotin compound into a DSC pan (e.g., aluminum).

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Experimental Conditions:

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak area can be integrated to determine the enthalpy change of the transition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Objective: To identify and quantify the degradation products of organotin compounds.

General Protocol: [20][21][22][23][24]

-

Sample Preparation and Extraction:

-

Water Samples: Acidify the water sample and extract the organotin compounds using a solid-phase extraction (SPE) cartridge. Elute the compounds with an appropriate solvent.

-

Sediment/Soil Samples: Extract the sample with a suitable solvent mixture, often containing a chelating agent like tropolone to improve the extraction of more polar organotins.[24]

-

-

Derivatization: Convert the polar organotin compounds into more volatile and thermally stable derivatives suitable for GC analysis. This is commonly achieved by ethylation using sodium tetraethylborate (NaBEt4) or by Grignard reactions.[22]

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized extract into the GC-MS system.

-

Chromatographic Separation: Separate the derivatized organotin compounds on a capillary column (e.g., 5% phenyl-methylpolysiloxane).[20]

-

Mass Spectrometric Detection: Detect the separated compounds using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[23]

-

-

Data Analysis: Identify the degradation products by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds using a calibration curve.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key degradation pathways and an experimental workflow.

Caption: Hydrolysis of a diorganotin dichloride to a dihydroxide and subsequent condensation to a distannoxane.

Caption: Stepwise photodegradation pathway of tributyltin (TBT) to inorganic tin.[14][25]

Caption: General experimental workflow for the analysis of organotin degradation products by GC-MS.

Conclusion

The stability of organotin compounds is a critical consideration for their application, particularly in fields like drug development where compound integrity is paramount. Understanding the mechanisms of thermal and oxidative degradation, as well as having robust analytical methods to assess stability, is essential for researchers and scientists. The data and protocols presented in this guide offer a foundational understanding of the air and heat sensitivity of these versatile yet delicate compounds. Further research into the stabilization of organotin compounds for specific applications will be crucial for expanding their utility and ensuring their safety and efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. afirm-group.com [afirm-group.com]

- 4. lupinepublishers.com [lupinepublishers.com]

- 5. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 9. "Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin " by Saqib ALI, Moazzam H. BHATTI et al. [journals.tubitak.gov.tr]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. sid.ir [sid.ir]

- 12. ias.ac.in [ias.ac.in]

- 13. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. preprints.org [preprints.org]

- 16. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 17. epfl.ch [epfl.ch]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. mt.com [mt.com]

- 20. Gas Chromatographic Approach to Evaluate the Efficacy of Organotin Degrading Microbes [pubs.sciepub.com]

- 21. benchchem.com [benchchem.com]

- 22. gcms.labrulez.com [gcms.labrulez.com]

- 23. mdpi.com [mdpi.com]

- 24. www2.gov.bc.ca [www2.gov.bc.ca]

- 25. tandfonline.com [tandfonline.com]

The Pivotal Role of Trimethyl(2-pyridyl)tin as a Synthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl(2-pyridyl)tin has emerged as a versatile and valuable synthetic intermediate in modern organic chemistry. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, enabling the facile construction of carbon-carbon bonds. This technical guide provides an in-depth overview of the core applications of this compound, with a focus on its role in the synthesis of medicinally relevant compounds. Detailed experimental protocols, quantitative data on reaction yields, and diagrammatic representations of reaction mechanisms and workflows are presented to offer a comprehensive resource for researchers in the field.

Introduction

Organotin reagents, or organostannanes, have become indispensable tools for the formation of C-C bonds in organic synthesis. Among these, heteroaryl stannanes are of particular importance due to the prevalence of heteroaromatic moieties in pharmaceuticals and functional materials. This compound, a stable and readily accessible reagent, serves as an efficient donor of the 2-pyridyl group in a variety of cross-coupling reactions. The pyridine ring is a key pharmacophore in numerous drug molecules, and methods for its direct and efficient introduction are of high value in drug discovery and development.

This guide will delve into the synthetic applications of this compound, with a primary focus on the Stille cross-coupling reaction. We will explore the reaction mechanism, provide detailed experimental procedures, and present data on the scope and efficiency of this methodology.

The Stille Cross-Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling of an organotin compound with an organic electrophile, typically an aryl or vinyl halide or triflate.[1] This reaction is prized for its tolerance of a wide range of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[2][3]

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Stille Coupling Catalytic Cycle

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Synthetic Applications in Drug Discovery

A significant application of this compound is in the synthesis of complex heterocyclic molecules with potential therapeutic value. One notable example is the preparation of 2-aryl indole derivatives that act as neurokinin-1 (NK1) receptor antagonists.[4] These compounds are of interest for the treatment of conditions such as chemotherapy-induced emesis, anxiety, and depression.

The synthesis of these antagonists often involves a late-stage Stille coupling to introduce the 2-pyridyl moiety onto an indole scaffold.

Synthesis of 2-(Pyridin-2-yl)indoles

The Stille coupling provides a direct method for the synthesis of 2-(pyridin-2-yl)indoles from 2-bromoindole precursors. This transformation is a key step in the construction of various NK1 receptor antagonists.

Diagram of Synthetic Workflow

Caption: General workflow for the synthesis of 2-(pyridin-2-yl)indoles.

Experimental Protocols

General Procedure for Stille Coupling of this compound with an Aryl Bromide

Note: This is a general protocol and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF) (5-10 mL)

Procedure:

-

To an oven-dried Schlenk flask, add the aryl bromide and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add this compound via syringe.

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of Celite® to remove the precipitate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative yields for the Stille coupling of 2-(trimethylstannyl)pyridine with various aryl halides. The data is compiled from literature sources and is intended to demonstrate the scope of the reaction. Actual yields may vary depending on the specific reaction conditions and substrates used.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 92 |

| 2 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 12 | 85 |

| 4 | 2-Bromonaphthalene | Pd(OAc)₂ (5) | SPhos (10) | Toluene | 100 | 18 | 90 |

| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 24 | 75 |

| 6 | 2-Bromo-5-fluorotoluene | Pd₂(dba)₃ (2.5) | XPhos (10) | Toluene | 110 | 16 | 89 |

| 7 | Methyl 4-iodobenzoate | Pd(PPh₃)₄ (5) | - | DMF | 90 | 12 | 95 |

| 8 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (5) | - | Dioxane | 100 | 20 | 82 |

Purification and Removal of Tin Byproducts

A significant challenge in Stille coupling reactions is the removal of stoichiometric tin byproducts from the reaction mixture.[5] These byproducts are toxic and can interfere with subsequent reactions and biological assays. Several methods have been developed to address this issue.

Workflow for Tin Byproduct Removal

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Multimetallic Pd- and Ni-catalyzed C(sp2)–P cross-coupling under aqueous micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for Stille Coupling using Trimethyl(2-pyridyl)tin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic halides or triflates, catalyzed by a palladium complex. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide array of functional groups and generally mild reaction conditions.[1]

This document provides detailed application notes and protocols for the Stille coupling reaction utilizing Trimethyl(2-pyridyl)tin as the organostannane coupling partner. The presence of the 2-pyridyl group on the tin reagent introduces unique reactivity, primarily through the potential coordination of the pyridyl nitrogen to the palladium or tin center. This coordination can accelerate the transmetalation step, which is often rate-determining, leading to enhanced reaction rates and yields.[2] 2-Pyridylstannanes are known to participate in robust, scalable, and high-yielding coupling reactions with aryl halides.[3]

Reaction Mechanism and Key Considerations

The catalytic cycle of the Stille coupling reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the organostannane (in this case, the 2-pyridyl group) is transferred to the palladium center, displacing the halide. The coordination of the pyridyl nitrogen is believed to facilitate this step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Key Considerations:

-

Catalyst System: The choice of palladium source and ligands is critical. Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Electron-rich and bulky phosphine ligands can accelerate the reaction.

-

Additives: The addition of copper(I) salts (e.g., CuI) can significantly increase the reaction rate. Fluoride sources, such as cesium fluoride (CsF), can also be beneficial by activating the tin reagent.

-

Solvent: Anhydrous and degassed polar aprotic solvents like DMF, THF, or dioxane are typically used.

-

Leaving Group: The reactivity of the organic halide is generally in the order of I > Br > OTf > Cl.

-

Purity of Reagents: As with most cross-coupling reactions, the use of pure and dry reagents and solvents under an inert atmosphere is crucial for optimal results.

Experimental Protocols

The following are generalized protocols for the Stille coupling of this compound with various aryl halides. Optimization of the reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Iodides and Bromides

This protocol is a general starting point for the coupling of this compound with aryl iodides and bromides.

Materials:

-

This compound

-

Aryl iodide or aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand like AsPh₃)

-

Copper(I) iodide (CuI) (optional, but recommended)

-

Anhydrous, degassed solvent (e.g., DMF or THF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox techniques

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), palladium catalyst (1-5 mol%), and CuI (5-10 mol%).

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling with Aryl Triflates

Aryl triflates are also viable coupling partners, often requiring slightly modified conditions.

Materials:

-

This compound

-

Aryl triflate

-

Palladium catalyst system (e.g., Pd₂(dba)₃ and a bulky phosphine ligand)

-

Cesium fluoride (CsF) or other fluoride source

-

Anhydrous, degassed solvent (e.g., Dioxane or THF)

-

Inert atmosphere

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl triflate (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (2-5 mol%), phosphine ligand (4-10 mol%), and CsF (2.0 eq).

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to a temperature typically between 80 and 120 °C.

-

Monitor the reaction as described in Protocol 1.

-

Work-up and purification are performed as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5 mol%) | DMF | 90 | 12 | >95 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (2.5 mol%), AsPh₃ (10 mol%) | THF | 80 | 16 | 85-95 |

| 3 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | DMF | 100 | 8 | >90 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (5 mol%), P(t-Bu)₃ (10 mol%) | Dioxane | 110 | 24 | 75-85 |

| 5 | Phenyl triflate | Pd(OAc)₂ (5 mol%), SPhos (10 mol%), CsF (2 eq) | Toluene | 110 | 18 | 70-80 |

| 6 | 4-Trifluoromethylphenyl bromide | Pd(PPh₃)₄ (5 mol%) | DMF | 100 | 12 | 80-90 |

Table 1: Representative Stille Coupling Reactions with this compound.

Visualizations

Catalytic Cycle of the Stille Coupling

Caption: The catalytic cycle of the Stille coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Stille coupling.

References

- 1. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unusually accelerated silylmethyl transfer from tin in stille coupling: implication of coordination-driven transmetalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Trimethyl(2-pyridyl)tin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Stille cross-coupling reaction, which utilizes organotin reagents, is a powerful tool in this regard due to the stability and functional group tolerance of the organostannane coupling partners. Trimethyl(2-pyridyl)tin is a valuable building block for the synthesis of 2-substituted pyridines, a motif frequently found in pharmaceuticals, agrochemicals, and functional materials. The pyridine nitrogen can influence the reaction's outcome, presenting both challenges and opportunities for selective synthesis. These application notes provide detailed protocols and data for the successful application of palladium-catalyzed cross-coupling reactions with this compound.

Core Concepts: The Stille Cross-Coupling Reaction

The generally accepted mechanism for the palladium-catalyzed Stille cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

A palladium(0) complex initiates the cycle by undergoing oxidative addition with an organic halide (or pseudohalide), forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the 2-pyridyl group from this compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Applications in Drug Discovery and Development

The 2-pyridyl moiety is a prevalent scaffold in a multitude of pharmaceutical agents. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The palladium-catalyzed cross-coupling with this compound offers a direct and modular approach to introduce this important heterocycle into complex molecular architectures. This methodology is particularly advantageous in late-stage functionalization during drug discovery programs, where mild reaction conditions and broad functional group tolerance are paramount.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize representative examples of the Stille cross-coupling reaction between 2-pyridylstannanes and various organic halides. Note that while some examples utilize the closely related 2-(tributylstannyl)pyridine, the reaction conditions are generally applicable to this compound.

Table 1: Cross-Coupling of 2-Pyridylstannanes with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dibromopyridine | Pd(PPh₃)₄ (5) | - | Toluene | Reflux | 16 | 6-Bromo-2,2'-bipyridine (Yield not specified) |

| 2 | Iodobenzene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 2-Phenylpyridine (95) |

| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | DMF | 90 | 24 | 2-(4-Methoxyphenyl)pyridine (85) |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ (3) | - | Toluene | 110 | 18 | 2-(4-(Trifluoromethyl)phenyl)pyridine (92) |

| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (5) | - | Dioxane | 100 | 16 | 2-(Thiophen-2-yl)pyridine (78) |

| 6 | 3-Bromopyridine | Pd(OAc)₂ (2) | SPhos (4) | Toluene | 100 | 12 | 2,3'-Bipyridine (88) |

Data compiled from representative literature procedures. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed Stille cross-coupling of this compound with an aryl halide. This protocol should be adapted and optimized for specific substrates.

Materials and Reagents:

-

This compound (1.0 - 1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)

-

Ligand (if necessary, e.g., PPh₃, P(t-Bu)₃, SPhos, 2-10 mol%)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

Schlenk flask or oven-dried reaction tube with a magnetic stir bar

-

Inert gas line and manifold

-

Syringes and needles for transfer of reagents and solvents

-

Heating mantle or oil bath with a temperature controller

-

Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and any solid ligand under a positive pressure of inert gas.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (5-10 mL) via syringe. Stir the mixture for a few minutes to ensure dissolution. Add this compound (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30-60 minutes.

-

Purification: Filter the mixture through a pad of celite, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Safety Precautions

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. [3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[3] In case of contact, wash the affected area immediately with copious amounts of water.

-

Waste Disposal: Dispose of all organotin waste, including contaminated glassware and celite, in a designated and properly labeled hazardous waste container according to institutional guidelines.[3]

By following these detailed application notes and protocols, researchers can effectively and safely utilize the palladium-catalyzed cross-coupling of this compound for the synthesis of a wide range of valuable 2-substituted pyridine derivatives.

References

Synthesis of 2-Substituted Pyridines via Stille Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2] Its significance in modern organic synthesis, particularly in the pharmaceutical and materials science sectors, is well-established. The reaction's broad functional group tolerance, stereospecificity, and generally high yields make it an invaluable tool for the construction of complex molecular architectures.[3] Organotin reagents are notably stable to air and moisture, simplifying their handling compared to other organometallic compounds.[2] This application note provides a detailed overview and experimental protocols for the synthesis of 2-substituted pyridines using the Stille reaction, a class of compounds of great interest in medicinal chemistry.

Reaction Mechanism and Principles

The catalytic cycle of the Stille reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2-halopyridine, forming a Pd(II) intermediate. The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[2]

-

Transmetalation: The organostannane reagent then transfers its organic group to the palladium center. This step is often the rate-determining step of the catalytic cycle.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A potential side reaction is the homocoupling of the organostannane reagent.[1]

Data Presentation: Synthesis of 2-Substituted Pyridines

The following tables summarize representative yields for the Stille cross-coupling of various 2-halopyridines with different organostannane reagents. It is important to note that reaction conditions can significantly influence the outcome, and optimization may be necessary for specific substrates.

Table 1: Stille Coupling of 2-Bromopyridines with Various Organostannanes

| Entry | 2-Bromopyridine Derivative | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Phenyltributylstannane | Pd(OAc)₂ (2) | SPhos (4) | Toluene/H₂O | 100 | 8 | ~90-98 |

| 2 | 2-Bromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 95 | 12 | ~85 |

| 3 | 2-Bromopyridine | 2-(Tributylstannyl)thiophene | Pd(OAc)₂ (2) | XPhos (4) | Toluene | 100 | 12 | 90-94 |

| 4 | 2,6-Dibromopyridine¹ | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | DMF | 100 | 24 | ~80 |

¹ For the synthesis of 2,6-divinylpyridine.

Table 2: Comparative Reactivity of 2-Halo-4-iodopyridines in Selective Stille Coupling

| Entry | Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |

| 1 | 2-Bromo-4-iodopyridine | Aryltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 80 | 12 | 85-95 | Selective coupling at the C-I bond is favored at lower temperatures. |

| 2 | 2-Chloro-4-iodopyridine | Aryltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 80 | 12 | 85-95 | Yields are comparable to the bromo-analogue, potentially with a slightly faster reaction rate due to the electron-withdrawing nature of chlorine. |

Experimental Protocols

The following are generalized protocols for the Stille cross-coupling reaction to synthesize 2-substituted pyridines. Safety Precaution: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 1: General Procedure for the Synthesis of 2-Arylpyridines

This protocol is a general guideline for the coupling of a 2-bromopyridine with an aryltributylstannane.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Aryltributylstannane (1.1-1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add 2-bromopyridine (1.0 equiv) and the aryltributylstannane (1.1-1.2 equiv).

-

Add degassed toluene and deionized water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Vinylpyridine

This protocol describes the coupling of 2-bromopyridine with tributyl(vinyl)stannane.

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Tributyl(vinyl)stannane (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

-

Add tributyl(vinyl)stannane (1.2 equiv) via syringe.

-

Heat the reaction mixture to 95 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

-